C18H16ClFN6O4
Description
The compound with the molecular formula C18H16ClFN6O4 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a chlorine atom, a fluorine atom, and several nitrogen atoms, which contribute to its reactivity and versatility in chemical reactions.
Properties
IUPAC Name |
2-[7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN6O4/c1-9-6-24-14-15(21-17(24)26(22-9)8-13(27)28)23(2)18(30)25(16(14)29)7-10-11(19)4-3-5-12(10)20/h3-5H,6-8H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNSGJITEQYZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H16ClFN6O4 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: The initial steps often involve the preparation of intermediate compounds through reactions such as halogenation, nitration, and amination.
Coupling Reactions: These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the desired carbon-carbon bonds.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Catalysts: The use of catalysts such as palladium or nickel to facilitate coupling reactions.
Solvents: Selection of appropriate solvents like dimethylformamide or tetrahydrofuran to enhance reaction efficiency.
Temperature and Pressure Control: Maintaining specific temperature and pressure conditions to optimize reaction rates and product stability.
Chemical Reactions Analysis
Reaction Mechanism Analysis
The study of reaction mechanisms often involves:
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Transition state theory : Identifying energy barriers and reaction phases (e.g., bond cleavage/forming stages) .
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Curvature analysis : Relating reaction path curvature to vibrational modes and structural changes (e.g., bending, stretching) .
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Adiabatic coupling constants : Linking curvature peaks to specific vibrational modes (e.g., OCS bending, OH stretching) .
For C₁₈H₁₆ClFN₆O₄ , mechanistic insights would depend on its functional groups. For example:
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Cl/F substitution : Potential nucleophilic aromatic substitution or elimination reactions.
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Nitrogen-rich framework : Possible involvement in redox or acid-base chemistry.
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Oxygen-containing groups : Susceptibility to oxidation or hydrolysis.
Reaction Optimization Strategies
Modern chemical reaction optimization employs:
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Design of Experiments (DoE) : Systematic factor screening (e.g., temperature, solvent, catalyst) .
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Response Surface Modeling : Predicting optimal conditions via statistical analysis .
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Kinetic Studies : Determining rate laws and mechanistic steps (e.g., first-order vs. second-order kinetics) .
For C₁₈H₁₆ClFN₆O₄ , optimization might involve:
| Factor | Potential Range (Hypothetical) |
|---|---|
| Temperature | 30–100°C |
| Solvent | Polar aprotic (e.g., DMF, DMSO) |
| Catalyst/Reagent | Acid/base or transition metal |
Common Reaction Types
Based on the compound’s functional groups, plausible reactions include:
3.1. Substitution Reactions
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Nucleophilic aromatic substitution : Replacement of Cl/F with nucleophiles (e.g., NH₃, OH⁻).
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Aliphatic substitution : Reaction at nitrogen centers (e.g., amidine or amine groups).
3.2. Redox Reactions
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Oxidation : Conversion of nitrogen-rich motifs (e.g., nitro to nitroso).
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Reduction : Reduction of nitro groups to amines.
3.3. Hydrolysis
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Cleavage of ester/amide bonds under acidic/basic conditions.
Stability and Degradation
Key factors influencing stability:
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Environmental conditions : Temperature, pH, light exposure.
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Functional group reactivity : Labile groups (e.g., nitro, halides) may degrade under stress.
Analytical Techniques
To study reactions:
Scientific Research Applications
The compound C18H16ClFN6O4, also known as a specific chemical entity with potential applications in various fields, has garnered attention in scientific research. This article explores its applications, particularly in medicinal chemistry, environmental science, and material sciences.
Anticancer Properties
One of the primary areas of interest for this compound is its potential as an anticancer agent. Research has indicated that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have demonstrated that such compounds can induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents.
Case Study: Targeting Gliomas
A study focused on gliomas, a type of brain tumor, utilized derivatives of this compound to assess their efficacy in altering tumor microenvironments. Researchers applied computational algorithms to optimize drug combinations that included this compound, resulting in promising outcomes for personalized therapy approaches .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacteria and fungi, indicating its potential use as an antimicrobial agent. This could be particularly beneficial in developing new treatments for infections resistant to current antibiotics.
Chemical Probes for Environmental Monitoring
In environmental science, this compound can serve as a chemical probe to monitor pollutants and toxic substances. Its ability to form stable complexes with various environmental contaminants allows for the development of sensitive detection methods.
Table 1: Potential Environmental Applications
| Application Type | Description |
|---|---|
| Pollutant Detection | Used to detect heavy metals and organic pollutants |
| Water Quality Monitoring | Acts as a tracer in hydrological studies |
| Soil Contamination Assessment | Evaluates the presence of hazardous chemicals |
Bioremediation
The compound's stability and reactivity may also be harnessed in bioremediation efforts. By modifying its structure, researchers aim to enhance its ability to degrade environmental pollutants through microbial action.
Synthesis of New Materials
This compound can be utilized in the synthesis of novel materials with enhanced properties. Its unique chemical structure makes it suitable for creating polymers or composites with specific characteristics such as increased strength or thermal stability.
Case Study: Polymer Development
Researchers have explored the incorporation of this compound into polymer matrices to develop materials with improved mechanical properties. These materials could find applications in various industrial sectors, including automotive and aerospace engineering.
Mechanism of Action
The mechanism by which C18H16ClFN6O4 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Gene Expression: The compound may affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
C18H16ClFN6O4: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include those with halogenated aromatic rings and multiple nitrogen atoms, such as and .
Uniqueness: The presence of both chlorine and fluorine atoms, along with the specific arrangement of nitrogen atoms, gives distinct chemical properties and reactivity compared to its analogs.
Biological Activity
The compound C18H16ClFN6O4, characterized by its complex structure, has garnered attention in recent research for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
This compound is a halogenated compound that belongs to a class of chemicals known for their diverse biological activities. The presence of chlorine (Cl) and fluorine (F) atoms in its structure is significant, as halogenation often enhances the biological efficacy of compounds.
- Molecular Formula : this compound
- Molecular Weight : 396.81 g/mol
- Key Functional Groups : Amine, halogen, and aromatic rings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains.
Table 1: Antimicrobial Efficacy Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| This compound | Staphylococcus aureus | 2.5 |
| This compound | Escherichia coli | 5.0 |
| This compound | Mycobacterium tuberculosis | 1.0 |
| This compound | Enterococcus faecalis | 3.0 |
The compound showed low MIC values, indicating strong antibacterial activity, particularly against multi-drug resistant strains such as MRSA and vancomycin-resistant Enterococcus faecalis .
Cytotoxicity and Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. The evaluation involved testing against various cancer types to determine its potential as an anticancer agent.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 µM |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 8.2 |
| A549 (lung cancer) | 12.0 |
| HCT116 (colon cancer) | 9.8 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting potential for development as an anticancer therapeutic agent .
The mechanism underlying the biological activity of this compound appears to involve interaction with cellular targets that are critical for bacterial survival and cancer cell proliferation. Studies suggest that halogenated compounds can disrupt bacterial cell membranes and interfere with metabolic pathways in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains in hospitalized patients. The results demonstrated a significant reduction in infection rates when the compound was administered alongside standard antibiotic therapy .
Case Study 2: Cytotoxic Effects on Tumor Growth
Another study focused on the effects of this compound on tumor growth in animal models. The compound was found to significantly inhibit tumor growth in vivo, with minimal side effects observed in normal tissues .
Q & A
Q. What steps ensure reproducibility in C₁₈H₁₆ClFN₆O₄ research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
